

# In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Benzamidomalonate

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## Compound of Interest

Compound Name: *Diethyl benzamidomalonate*

Cat. No.: *B105155*

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This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **Diethyl benzamidomalonate** (C<sub>14</sub>H<sub>17</sub>NO<sub>5</sub>, M.W. 279.29 g/mol ). Understanding this fragmentation is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and pharmaceutical applications.

## Core Fragmentation Profile

The mass spectrum of **Diethyl benzamidomalonate** is characterized by distinct fragmentation pathways originating from its benzoyl, amino, and diethyl malonate moieties. The primary fragmentation events involve cleavages around the amide bond and the ester groups, leading to the formation of highly stable resonance-stabilized cations.

## Data Summary of Key Fragment Ions

The quantitative data available for the key fragment ions of **Diethyl benzamidomalonate** are summarized below. The benzoyl cation is consistently observed as the base peak, indicating its significant stability.

m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Formula	Relative Abundance	Significance
279	$[C_{14}H_{17}NO_5]^{\bullet+}$	$C_{14}H_{17}NO_5$	Low to absent	Molecular Ion
105	$[C_6H_5CO]^+$	$C_7H_5O$	Base Peak (100%)	Benzoyl Cation
77	$[C_6H_5]^+$	$C_6H_5$	High	Phenyl Cation

Note: The relative abundance of the molecular ion is often low in the electron ionization of compounds with multiple fragmentation sites.

## Proposed Fragmentation Pathways

The fragmentation of **Diethyl benzamidomalonate** is initiated by the removal of an electron to form the molecular ion ( $[M]^{\bullet+}$ ). The subsequent fragmentation is dominated by the formation of the stable benzoyl cation.

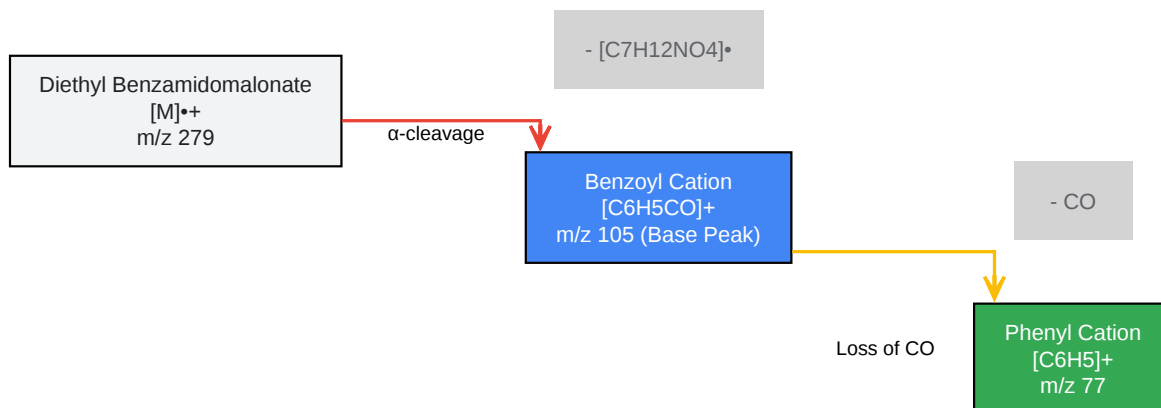
### Primary Fragmentation Pathway

The most prominent fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon of the benzoyl group and the nitrogen of the amino malonate moiety. This cleavage results in the formation of the resonance-stabilized benzoyl cation at m/z 105, which is observed as the base peak in the spectrum.[\[1\]](#)

### Secondary Fragmentation

The benzoyl cation (m/z 105) can further fragment through the loss of a neutral carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77.[\[1\]](#) This is a characteristic fragmentation pattern for benzoyl-containing compounds.

## Logical Fragmentation Workflow



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Caption: Proposed EI-MS fragmentation pathway of **Diethyl benzamidomalonate**.

## Experimental Protocols

The acquisition of the mass spectrum for **Diethyl benzamidomalonate** can be achieved using standard gas chromatography-mass spectrometry (GC-MS) or by direct infusion into a mass spectrometer with an electron ionization source.

## Sample Preparation and Introduction

- Sample: **Diethyl benzamidomalonate**, pure standard.
- Solvent: A volatile organic solvent such as methanol or ethyl acetate.
- Concentration: Approximately 1 mg/mL.
- Introduction Method: For GC-MS, a split/splitless injector is typically used. For direct infusion, a direct insertion probe is employed.

## Mass Spectrometry Parameters

- Instrument: A magnetic sector, quadrupole, or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.
- Scan Rate: 1-2 scans/second.

This in-depth guide provides a foundational understanding of the mass spectrometric behavior of **Diethyl benzamidomalonate**. The provided data and proposed fragmentation pathways are essential for the identification and structural analysis of this compound in complex matrices. Researchers and professionals in drug development can utilize this information for metabolite identification, impurity profiling, and quality control.

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## References

- 1. Diethyl benzamidomalonate | C<sub>14</sub>H<sub>17</sub>NO<sub>5</sub> | CID 66790 - PubChem [pubchem.ncbi.nlm.nih.gov]
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